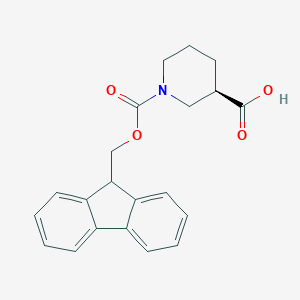

(r)-1-Fmoc-piperidine-3-carboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXGQXNIBNREL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589228 | |

| Record name | (3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-67-3 | |

| Record name | (3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Conformationally Constrained Building Block for Advanced Peptide and Drug Design

An In-depth Technical Guide to (R)-1-Fmoc-piperidine-3-carboxylic acid: Properties, Synthesis, and Applications

This compound is a pivotal chiral building block for researchers and scientists at the forefront of peptide chemistry and drug development. As a non-proteinogenic amino acid analogue, it integrates two critical chemical moieties: the rigid, six-membered piperidine ring and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This unique combination allows for its seamless incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS), offering a strategic tool to impose conformational constraints.

The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to create structurally defined molecules with improved metabolic stability and receptor-binding affinity.[1][2][3] By introducing this compound into a peptide backbone, chemists can move beyond the flexibility of natural amino acids to design peptidomimetics with predictable secondary structures, enhanced resistance to proteolytic degradation, and potentially superior therapeutic profiles.[1][4] This guide provides a comprehensive technical overview of its chemical properties, reactivity, and field-proven applications for professionals in synthetic chemistry and drug discovery.

Core Physicochemical Properties

This compound is typically supplied as a stable, off-white to white solid powder.[5][6] Its physicochemical characteristics are foundational to its handling, reactivity, and integration into synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 193693-67-3 | [5][6] |

| Molecular Formula | C₂₁H₂₁NO₄ | [6] |

| Molecular Weight | 351.40 g/mol | [6] |

| Appearance | White to off-white solid powder | [5][6] |

| Storage Temperature | 2–8°C, dry conditions | [6] |

| Predicted Boiling Point | 561.6 ± 43.0 °C | [6] |

| Predicted Density | 1.293 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 4.47 ± 0.20 | [6] |

Note: Predicted values are computationally derived and should be used as an estimate. Experimental data should be consulted where available, particularly the Certificate of Analysis from the supplier for batch-specific information like optical rotation.

The Chemistry of the Fmoc Protecting Group: A Cornerstone of Modern SPPS

The utility of this compound in peptide synthesis is fundamentally enabled by the Fmoc group protecting its secondary amine. The Fmoc group is the basis of one of the most common orthogonal protection strategies in SPPS, prized for its stability to acidic conditions (which are often used to cleave side-chain protecting groups) and its clean removal under mild basic conditions.[7][8][9]

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[10][11] The process is typically carried out using a 20-50% solution of a secondary amine base, like piperidine, in an organic solvent such as N,N-dimethylformamide (DMF).[8][12]

-

Proton Abstraction: The reaction is initiated when the base abstracts the relatively acidic proton at the C9 position of the fluorene ring system.[11][12] The resulting carbanion is stabilized by the aromaticity of the fluorenyl system.[9]

-

β-Elimination: This deprotonation facilitates an elimination reaction, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the piperidine building block, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[11]

-

Scavenging: The excess piperidine in the deprotection solution acts as a nucleophile, trapping the dibenzofulvene to form a stable, soluble adduct that can be easily washed away from the solid-phase resin.[11][12] This scavenging step is critical to prevent the dibenzofulvene from reacting with the newly deprotected amine of the growing peptide chain.[11]

Caption: Base-catalyzed elimination mechanism for Fmoc group removal.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its use as a building block in Fmoc-based SPPS.[5][6] Its incorporation follows the standard, cyclical process of deprotection and coupling.

Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the standard methodology for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-dimethylformamide (DMF), peptide synthesis grade

-

Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Reaction vessel for SPPS

Methodology:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the preceding amino acid on the solid support has been completely removed using a 20% piperidine/DMF solution.

-

Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene adduct. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3).

-

-

Activation of Carboxylic Acid:

-

In a separate vessel, dissolve this compound (3–5 equivalents relative to resin loading) and coupling reagents like HBTU/HOBt (3–5 eq.) in DMF.

-

Add DIPEA (6–10 eq.) to the mixture. This acts as a non-nucleophilic base to facilitate the formation of the activated ester, which is highly reactive towards the free amine on the resin. The solution will typically undergo a color change upon activation.

-

Causality Note: Using an activating agent like HBTU converts the carboxylic acid into a more reactive species, dramatically increasing the rate and efficiency of the amide bond formation. DIPEA is used because it is a hindered base and will not compete as a nucleophile.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1–2 hours. The reaction time can be extended for sterically hindered couplings.

-

Self-Validation: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and a successful coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Thoroughly wash the resin to remove excess reagents and byproducts. Use the same wash cycle as in Step 1 (DMF, DCM). The resin is now ready for the next cycle of deprotection and coupling.

-

Caption: Workflow for a single SPPS coupling cycle.

Impact on Peptide Structure and Drug Discovery

The incorporation of rigid structural elements like the piperidine ring is a well-established strategy in medicinal chemistry to develop compounds with improved pharmacological properties.[2][13]

-

Conformational Rigidity: The piperidine ring restricts the rotational freedom of the peptide backbone, forcing it to adopt a more defined three-dimensional structure. This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

-

Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic utility. The non-natural piperidine structure is not recognized by proteases, and its inclusion can significantly increase the peptide's half-life.[1]

-

Scaffold for Further Modification: The piperidine ring serves as a versatile scaffold. Its stereochemistry and substitution patterns can be systematically varied to explore the structure-activity relationship (SAR) of a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.[2]

The use of piperidine-based amino acids has led to the development of inhibitors for enzymes like cysteine proteases and has been explored in a wide range of therapeutic areas, including oncology and neurodegenerative diseases.[4][14]

Caption: Constraining a peptide backbone with a piperidine moiety.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Profile: It is classified as an irritant, potentially causing skin, eye, and respiratory tract irritation.[6]

-

Personal Protective Equipment (PPE): Always handle the compound wearing safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15][16]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid the formation and inhalation of dust.[15] Standard practices for good industrial hygiene should be followed.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2–8°C.[6] This prevents degradation from moisture and atmospheric contaminants.

Conclusion

This compound is more than just a protected amino acid; it is a strategic design element for the modern peptide chemist and drug developer. Its robust Fmoc chemistry allows for straightforward integration into established synthetic protocols, while its inherent structural rigidity provides a powerful method for controlling peptide conformation. By leveraging this building block, researchers can engineer peptidomimetics and other complex molecules with enhanced stability, higher binding affinity, and improved therapeutic potential, accelerating the journey from chemical synthesis to novel drug candidates.

References

- Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. URL

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther. URL

- ChemicalBook. This compound | 193693-67-3. URL

- GenScript. Terminology of Antibody Drug for Fmoc Deprotection. URL

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). URL

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. URL

- Pharmaffiliates.

- ChemicalBook. This compound. URL

- ResearchGate. (2022).

- Chem-Impex. (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid. URL

- PubMed Central. (2021).

- AAPPTec. Safety Data Sheet for 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. URL

- ChemicalBook. This compound(193693-67-3) 1 h nmr. URL

- Benchchem. Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties. URL

- Sigma-Aldrich. (S)-1-Fmoc-piperidine-3-carboxylic acid. URL

- Encyclopedia.pub. (2023).

- National Institutes of Health. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. URL

- J&K Scientific. (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid | 1415018-77-7. URL

- Fisher Scientific. SAFETY DATA SHEET for (R)-N-BOC-Piperidine-3-carboxylic acid. URL

- Iris Biotech GmbH.

- Sigma-Aldrich.

- Peptideweb.com. Synthesis protocols. URL

- The Royal Society of Chemistry. Supplementary Material (ESI)

- Benchchem. Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid. URL

- PubChem. 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid. URL

- AAPPTec.

- UCI Department of Chemistry.

- ResearchGate. (2016).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 193693-67-3 [chemicalbook.com]

- 6. This compound CAS#: 193693-67-3 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. genscript.com [genscript.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. jk-sci.com [jk-sci.com]

- 15. peptide.com [peptide.com]

- 16. fishersci.co.uk [fishersci.co.uk]

Introduction: The Imperative of Stereochemical Integrity in Modern Drug Development

An In-Depth Technical Guide to the Structural Elucidation of (R)-1-Fmoc-piperidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail but a critical determinant of biological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive or, in the worst case, responsible for adverse effects.[4] This principle underscores the necessity for rigorous, unambiguous structural and stereochemical characterization of all chiral building blocks used in drug synthesis.

(R)-1-(9-Fluorenylmethoxycarbonyl)-piperidine-3-carboxylic acid (Fmoc-D-Nipecotic acid), is a vital chiral building block, particularly in the synthesis of peptide and non-peptide therapeutics.[5][6] The piperidine scaffold is a common motif in neurologically active compounds, and the Fmoc protecting group is fundamental to modern Solid-Phase Peptide Synthesis (SPPS).[3][5] Verifying the absolute configuration (R) and the overall structure of this molecule is a non-negotiable prerequisite for its use in any GMP-regulated process.

Core Physicochemical & Structural Data

A foundational step in any structural elucidation workflow is the compilation of known properties. This data provides the initial benchmarks against which experimental results will be compared.

| Property | Value | Source(s) |

| CAS Number | 193693-67-3 | [1][5] |

| Molecular Formula | C₂₁H₂₁NO₄ | [3][4][7] |

| Molecular Weight | 351.40 g/mol | [3][4][7] |

| Appearance | White to off-white solid/powder | [3][5] |

| Predicted Density | 1.293 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 561.6 ± 43.0 °C | [3] |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-D-3-Piperidinecarboxylic Acid, N-Fmoc-D-Nipecotic Acid | [5] |

Workflow for Structural Verification

A robust elucidation strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each analysis provides a unique piece of the puzzle, and together, they form a self-validating system.

Caption: Integrated workflow for structural elucidation.

Part 1: Molecular Mass and Formula Confirmation via Mass Spectrometry (MS)

Expertise & Causality: The first and most fundamental question is: "What is the mass of the molecule?" Electrospray Ionization (ESI) is the method of choice for polar, non-volatile molecules like our target compound. It is a 'soft' ionization technique that minimizes fragmentation, allowing for the clear identification of the molecular ion. We will run this in both positive and negative ion modes to maximize the information gathered.

Expected Results:

-

Positive Ion Mode [M+H]⁺: Expected m/z = 351.40 + 1.01 = 352.41

-

Negative Ion Mode [M-H]⁻: Expected m/z = 351.40 - 1.01 = 350.39

-

High-Resolution MS (HRMS): An HRMS instrument (e.g., TOF or Orbitrap) should yield a mass accurate to within 5 ppm of the theoretical value for C₂₁H₂₁NO₄, confirming the elemental composition.

Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. The Fmoc group is known to produce characteristic fragments. The most common fragmentation involves the cleavage of the Fmoc group and subsequent rearrangement.[8] A key expected fragment would arise from the loss of the fluorenylmethoxy group, providing further structural confirmation.[9][10]

Protocol 1: ESI-MS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The acid/base aids in ionization efficiency.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Infusion: Directly infuse the sample solution into the source at a flow rate of 5-10 µL/min.

-

Parameter Settings (Typical):

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-8 L/min at 200 °C

-

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-1000.

-

Analysis: Identify the [M+H]⁺ and [M-H]⁻ peaks and compare their m/z values to the theoretical values. If using HRMS, confirm the elemental composition.

Part 2: Functional Group Identification via FT-IR Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency when it absorbs infrared radiation. This allows us to confirm the presence of the carboxylic acid, the carbamate (from the Fmoc group), the aromatic rings, and the aliphatic piperidine ring.[11][12]

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance |

| 3300-2500 | O-H (Carboxylic Acid) | Very broad, strong |

| ~3050 | C-H stretch (Aromatic) | Medium, sharp |

| 2950-2850 | C-H stretch (Aliphatic) | Medium, sharp |

| ~1740 | C=O stretch (Fmoc Carbamate) | Strong, sharp |

| ~1690 | C=O stretch (Carboxylic Acid) | Strong, sharp |

| 1610, 1580, 1450 | C=C stretch (Aromatic Rings) | Medium to weak, sharp |

| ~1250 | C-O stretch (Carboxylic Acid/Carbamate) | Strong |

Source: Adapted from[11][12][13][14]

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. No further preparation is needed, making this method highly efficient.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum.

-

Parameters:

-

Scan Range: 4000-650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise)

-

-

Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands, comparing them to the expected values.

Part 3: Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for establishing the connectivity between atoms, allowing us to piece together the molecular skeleton with certainty.[15] The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds allows for the observation of the exchangeable carboxylic acid proton.

Caption: Structure of this compound.

Expected ¹H NMR Signals (in DMSO-d₆):

-

~12.5 ppm (1H, broad singlet): Carboxylic acid proton (COOH).

-

7.9-7.3 ppm (8H, multiplets): Aromatic protons of the Fmoc group.

-

~4.4-4.2 ppm (3H, multiplet): Protons of the -O-CH₂-CH- system of the Fmoc group.

-

~4.1-3.8 ppm (2H, multiplet): Axial and equatorial protons at C2 and C6 of the piperidine ring, deshielded by the Fmoc group.

-

~3.0-2.8 ppm (2H, multiplet): Protons at C2 and C6.

-

~2.5 ppm (1H, multiplet): Proton at C3 (methine proton).

-

~2.0-1.5 ppm (4H, multiplets): Protons at C4 and C5 of the piperidine ring.

Expected ¹³C NMR Signals (in DMSO-d₆):

-

~174 ppm: Carboxylic acid carbon (COOH).

-

~154 ppm: Carbamate carbonyl carbon (N-COO-).

-

~144, 141, 128-120 ppm: Aromatic carbons of the Fmoc group.

-

~66 ppm: Methylene carbon of the Fmoc group (-O-CH₂-).

-

~47 ppm: Methine carbon of the Fmoc group (-CH-).

-

~45-50 ppm: C2 and C6 carbons of the piperidine ring.

-

~40 ppm: C3 carbon of the piperidine ring.

-

~25-30 ppm: C4 and C5 carbons of the piperidine ring.

Protocol 3: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

COSY: To establish ¹H-¹H correlations within the piperidine ring.

-

HSQC: To correlate each proton directly to its attached carbon atom.

-

-

Analysis:

-

Assign all signals in the ¹H and ¹³C spectra.

-

Use COSY to trace the spin systems, confirming the -CH₂-CH₂-CH(COOH)-CH₂-N-CH₂- sequence of the piperidine ring.

-

Use HSQC to unambiguously assign the carbon signals based on the already-assigned proton signals.

-

Part 4: Stereochemical Confirmation via Chiral HPLC

Expertise & Causality: While NMR and MS confirm the structure, they cannot easily distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[16] The technique relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to elute at different times.[17][18] Polysaccharide-based CSPs are often highly effective for resolving Fmoc-protected amino acid derivatives.[19] The presence of the large, chromophoric Fmoc group makes UV detection highly sensitive.[20]

Protocol 4: Chiral HPLC for Enantiomeric Purity

-

Instrumentation: An HPLC system with a UV detector and a chiral column.

-

Recommended Column: Chiralpak® IA or a similar polysaccharide-based CSP.

-

-

Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid. An example could be Hexane:Ethanol:TFA (90:10:0.1).

-

Sample Preparation:

-

Prepare a stock solution of a racemic (R/S)-1-Fmoc-piperidine-3-carboxylic acid standard at ~1 mg/mL in the mobile phase. This is critical for identifying the elution order of the two enantiomers.

-

Prepare the sample to be tested at the same concentration.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 265 nm (an absorbance maximum for the Fmoc group)

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers and to confirm the system is capable of separation (resolution > 1.5).

-

Inject the sample. A pure sample should show a single peak corresponding to the retention time of the desired (R)-enantiomer.

-

Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

-

Conclusion

The structural elucidation of a chiral building block like this compound is a systematic process of evidence accumulation. By integrating data from Mass Spectrometry (confirming mass and formula), FT-IR (confirming functional groups), 1D and 2D NMR (mapping the molecular skeleton), and Chiral HPLC (verifying enantiomeric purity), we can establish the identity, structure, and stereochemical integrity of the material with a high degree of scientific certainty. This rigorous, multi-faceted approach ensures that the building blocks used in drug development are of the requisite quality, safeguarding the integrity of the final therapeutic product.

References

- Javier, A. (n.d.). Stereochemistry in Drug Action. PMC, National Institutes of Health.

- Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Chemical Reviews.

- Patsnap. (2025). What is the application of stereochemistry in drug design?. Patsnap Synapse.

- Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry.

- Chem-Impex. (n.d.). (R)-(1-Fmoc-piperidin-3-yl)acetic acid. Chem-Impex.

- Zhang, T., et al. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.

- Hulme, A. N., et al. (n.d.). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. ResearchGate.

- Debnath, S., et al. (n.d.). FT-IR spectra of the Fmoc-Trp-OH bulk compound, shake and non-shake xerogels. ResearchGate.

- Chemistry LibreTexts. (2022). Amine Fragmentation. Chemistry LibreTexts.

- Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder, Department of Chemistry.

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd.

- Yunianto, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Giraud, M., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science.

Sources

- 1. This compound | 193693-67-3 [chemicalbook.com]

- 2. This compound(193693-67-3) 1H NMR spectrum [chemicalbook.com]

- 3. This compound CAS#: 193693-67-3 [m.chemicalbook.com]

- 4. 193693-67-3 Fmoc-D-Pic(3)-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 5. CAS 193693-67-3: this compound [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-Fmoc-piperidine-3-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (R)-1-Fmoc-piperidine-3-carboxylic acid (CAS No. 193693-67-3). It delves into the compound's core properties, synthesis, applications in peptide chemistry, and analytical characterization, providing field-proven insights and detailed methodologies.

Introduction: A Unique Building Block for Peptide and Pharmaceutical Innovation

This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-D-Nipecotic Acid, is a chiral, non-proteinogenic amino acid analogue.[1] Its structure features a six-membered piperidine ring, which serves as a rigid scaffold, conformationally constraining the molecules into which it is incorporated.[1][2] This property is of significant interest in medicinal chemistry for the design of peptides and small molecules with enhanced biological activity and metabolic stability.

The molecule is functionalized with two key groups that define its utility:

-

A carboxylic acid at the 3-position, which allows it to be coupled into a growing peptide chain or used in other organic syntheses.[1]

-

A 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the piperidine nitrogen. The Fmoc group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), renowned for its stability and its clean, mild removal under basic conditions, which is essential for orthogonal protection strategies.[2][]

The specific "(R)" stereochemistry at the chiral center is critical, as the spatial arrangement can profoundly influence binding affinity and biological activity in chiral environments like protein targets.[1] This makes the compound an invaluable tool for exploring structure-activity relationships (SAR) in drug discovery.

Physicochemical and Structural Properties

Understanding the fundamental properties of this reagent is crucial for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 193693-67-3 | [1][4][5] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][5][6] |

| Molecular Weight | 351.40 g/mol | [1][6] |

| Appearance | White to off-white solid powder | [4][5] |

| Predicted pKa | 4.47 ± 0.20 | [5] |

| Predicted Boiling Point | 561.6 ± 43.0 °C | [5] |

| Predicted Density | 1.293 ± 0.06 g/cm³ | [5] |

| Storage Temperature | 2-8°C | [5] |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-D-3-Piperidinecarboxylic Acid, N-(9-Fluorenylmethoxycarbonyl)-D-Nipecotic Acid, (R)-N-Fmoc-Piperidine-3-Carboxylic Acid | [1] |

Synthesis and Purification

The standard synthesis of this compound involves the protection of the secondary amine of the parent compound, (R)-Nipecotic acid. The most common laboratory-scale procedure utilizes an N-hydroxysuccinimide ester of Fmoc (Fmoc-OSu) for an efficient and clean reaction.

Caption: Synthesis of the title compound from (R)-Nipecotic acid.

Experimental Protocol: Synthesis

Objective: To synthesize this compound with high purity.

Materials:

-

(R)-Nipecotic acid

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Dissolution: Dissolve (R)-Nipecotic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture in an ice bath to cool to 0-5°C.

-

Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirring solution of (R)-Nipecotic acid over 30 minutes, ensuring the temperature remains below 10°C.

-

Causality: The basic aqueous conditions (Schotten-Baumann reaction) facilitate the deprotonation of the carboxylic acid and promote the nucleophilic attack of the secondary amine onto the electrophilic carbonyl of Fmoc-OSu. Adding the Fmoc-OSu solution slowly prevents unwanted side reactions and ensures controlled temperature.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup & Extraction:

-

Reduce the reaction volume by approximately half using a rotary evaporator to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Causality: Acidification protonates the carboxylic acid, making the product less water-soluble and easily extractable into an organic solvent like ethyl acetate. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the final product as a white powder.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary and most significant application of this compound is as a building block in Fmoc-based SPPS.[4][5][7][8] It allows for the site-specific introduction of a conformationally restricted D-nipecotic acid moiety into a peptide sequence.

The Fmoc-SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process involving two main steps: Fmoc deprotection to reveal a free amine and coupling of the next Fmoc-protected amino acid.[][9]

Caption: The core iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Experimental Protocol: Incorporation into a Peptide Chain

Objective: To couple this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus (e.g., after Fmoc deprotection).

-

This compound

-

Coupling/Activating Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

Methodology:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the starting peptide-resin has been completely removed using a solution of 20% piperidine in DMF.[2][10] This is typically done with two treatments: one for 2-5 minutes, followed by a second for 15-20 minutes. Subsequently, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 eq relative to resin loading) and an equimolar amount of HBTU (or HATU) in DMF.

-

Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the free amine on the resin.

-

-

Coupling Reaction:

-

Add the activation solution to the washed, deprotected peptide-resin.

-

Immediately add DIPEA (6-10 eq) to the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to raise the pH to facilitate the activation and coupling reactions without competing as a nucleophile itself.

-

-

Reaction Monitoring: Perform a qualitative Kaiser test or a Chloranil test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the reaction is complete, as there are no remaining primary amines.

-

Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts, preparing the resin for the next synthesis cycle.[12]

Analytical Characterization

Rigorous analytical control is essential to verify the quality of the building block and the success of the synthesis.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the this compound starting material.[6][13] Chiral HPLC methods can be developed to confirm the enantiomeric purity. For final peptides incorporating this moiety, RP-HPLC is used for both purity analysis and purification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[14] The spectra should show characteristic peaks for the Fmoc group protons and the protons of the piperidine ring.

-

Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the compound (351.40 g/mol ) and the final synthesized peptide.[6][9]

Role in Drug Discovery

The incorporation of piperidine scaffolds is a validated strategy in medicinal chemistry to improve the pharmacological properties of drug candidates.[15] Piperidine derivatives are found in numerous approved drugs.[15]

Using this compound allows for:

-

Conformational Constraint: The rigid piperidine ring reduces the conformational flexibility of a peptide backbone, which can lock it into a bioactive conformation, increasing potency and selectivity for its target.

-

Improved Pharmacokinetics: The non-natural structure can enhance stability against proteolytic degradation, extending the half-life of the peptide therapeutic in vivo.

-

Scaffold for Further Diversification: The piperidine ring serves as a versatile scaffold that can be further functionalized to optimize binding interactions or tailor pharmacokinetic properties. Its use is particularly valuable in the development of therapeutics for neurological disorders and other conditions where specific receptor interactions are key.[7][15]

Safety and Handling

As a fine chemical, this compound should be handled in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16][17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[16] Avoid dust formation.[17] Do not get in eyes, on skin, or on clothing.

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[5][17]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[16]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[16]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[16]

-

This information is a summary. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- Safety Data Sheet for 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec.

- CAS NO. 193693-67-3 | this compound - Local Pharma Guide. (n.d.). Local Pharma Guide.

- Synthesis protocols - Peptideweb.com. (n.d.). Peptideweb.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). University of California, Irvine.

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (2016, October). ResearchGate.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (2016, October 26). National Institutes of Health.

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). National Institutes of Health.

- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.). Google Patents.

Sources

- 1. CAS 193693-67-3: this compound [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 193693-67-3 [chemicalbook.com]

- 5. This compound CAS#: 193693-67-3 [m.chemicalbook.com]

- 6. aceschem.com [aceschem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptideweb.com [peptideweb.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. This compound(193693-67-3) 1H NMR spectrum [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. peptide.com [peptide.com]

An In-Depth Technical Guide to (R)-1-Fmoc-piperidine-3-carboxylic acid: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Fmoc-piperidine-3-carboxylic acid is a non-proteinogenic amino acid analogue that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigid piperidine scaffold, when incorporated into peptides, imparts unique conformational constraints that can enhance biological activity, improve metabolic stability, and modulate receptor selectivity. This technical guide provides a comprehensive overview of the core properties of this compound, detailed protocols for its efficient incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), and robust analytical methodologies for the characterization of the resulting peptidomimetics.

Core Properties of this compound

This compound, also known as Fmoc-D-nipecotic acid, is a chiral building block essential for the synthesis of advanced peptidomimetics.[1] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 351.4 g/mol | [1] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1] |

| CAS Number | 193693-67-3 | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically ≥98% (HPLC) | [1] |

| Storage | 2-8°C | |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |

The molecule's structure is characterized by a piperidine ring with a carboxylic acid group at the 3-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. The "(R)" designation specifies the stereochemistry at the chiral center of the piperidine ring, which plays a crucial role in the three-dimensional arrangement of the final peptide.

The Fmoc group is a base-labile protecting group, fundamental to modern SPPS. It remains stable throughout the coupling reactions and is selectively removed under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF).[2] This orthogonality allows for the use of acid-labile protecting groups on other amino acid side chains, which are removed during the final cleavage step.[2]

Strategic Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-SPPS. However, due to its non-proteinogenic nature and potentially increased steric hindrance compared to standard amino acids, careful optimization of the coupling step is crucial for achieving high yields and purity.

Overall Workflow of Fmoc-SPPS

The synthesis is a cyclical process involving the sequential addition of amino acids to a growing chain anchored to a solid support (resin).

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a peptide containing this compound on a 0.1 mmol scale.

Materials:

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

This compound and other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

Step 1: Resin Preparation

-

Place the resin (0.1 mmol) in a reaction vessel.

-

Wash the resin with DMF (3 x 10 mL).

-

Swell the resin in DMF for at least 30 minutes.[3]

Step 2: Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF (10 mL) to the resin.[4]

-

Agitate the mixture for 5-10 minutes.[5]

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

Step 3: Coupling of this compound Causality Behind Choices: Due to the potential for steric hindrance with non-proteinogenic amino acids, a highly efficient coupling reagent such as HATU is often preferred over HBTU as it forms a more reactive OAt-ester.[6] A longer coupling time and/or double coupling may be necessary to ensure the reaction goes to completion.

-

In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.38 mmol, 3.8 equivalents) in DMF (5 mL).

-

Add DIPEA (0.8 mmol, 8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered couplings, extending the time or performing the reaction at a slightly elevated temperature (e.g., 40°C) can be beneficial.[6]

-

To ensure complete coupling, a ninhydrin test (Kaiser test) can be performed on a small sample of the resin beads. A negative result (colorless to yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.

-

Add the cleavage cocktail (10 mL) to the dried resin.

-

Agitate the mixture at room temperature for 2-4 hours.[5]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.

-

A white precipitate (the crude peptide) will form. Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Quality Control and Characterization

Rigorous analytical techniques are essential to verify the purity and identity of the synthesized peptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the crude peptide and for purifying it to the desired level.[7]

Typical HPLC Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[7]

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a set time (e.g., 5% to 95% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

The purity of the peptide is calculated by integrating the peak area of the main product and dividing it by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. Electrospray ionization (ESI) is a commonly used soft ionization technique for peptide analysis.

Expected Mass: The expected mass of the protonated peptide ([M+H]⁺) can be calculated by summing the molecular weights of the constituent amino acid residues and adding the mass of a proton.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the this compound residue. The fragmentation of peptides in the mass spectrometer typically occurs at the amide bonds, producing a series of b- and y-ions. The fragmentation pattern of the piperidine ring itself can also provide structural confirmation, often involving α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[9]

The Structural and Functional Impact of this compound

The incorporation of the piperidine scaffold into a peptide chain has profound effects on its structure and function. The cyclic nature of the piperidine ring restricts the conformational freedom of the peptide backbone, leading to more defined secondary structures. This can result in:

-

Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the affinity and selectivity for its target receptor can be significantly increased.

-

Improved Metabolic Stability: The non-natural piperidine structure is often resistant to degradation by proteases, leading to a longer in vivo half-life.[10]

-

Modulation of Physicochemical Properties: The piperidine moiety can influence the solubility and lipophilicity of the peptide, which are critical parameters for drug development.[10]

The (R)-stereochemistry at the 3-position of the piperidine ring dictates a specific spatial orientation of the carboxylic acid group and, consequently, the direction of the growing peptide chain. This precise stereochemical control is essential for designing peptides that fit into the specific binding pockets of their biological targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptidomimetics with enhanced therapeutic potential. A thorough understanding of its properties, combined with optimized solid-phase synthesis protocols and rigorous analytical characterization, is paramount for its successful application in drug discovery and development. The ability to introduce conformational constraints and improve metabolic stability makes this and other non-proteinogenic amino acids indispensable tools for the modern medicinal chemist.

References

- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).

- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

- Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Pharmaceuticals, 14(5), 419.

- Mst. Irin, et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).

- Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086.

- Kumar, A., et al. (2021). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 23(18), 7083-7089.

- AAPPTec. (n.d.). Peptide Purification.

- ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.

- Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278.

- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-754.

- ResearchGate. (n.d.). Synthesis of polyhydroxylated pyrrolidine‐ and piperidine‐based....

- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464.

- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.

- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).

- AAPPTec. (2022, September 8). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.

- NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Mst. Irin, et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).

- Galdeano, C., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7090-7098.

- BenchChem. (2025). Application Note and Protocols: Coupling Efficiency of Fmoc-Bip(4,4')-OH in Automated Peptide Synthesizers.

- Asthana, A., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(40), 7963-7973.

- Wessjohann, L. A., et al. (2020).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. hplc.eu [hplc.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of (r)-1-Fmoc-piperidine-3-carboxylic acid in Peptidomimetic Design: A Technical Guide

Abstract

The transition of therapeutic peptides from laboratory curiosities to clinical realities is often hampered by inherent liabilities, namely proteolytic instability and poor bioavailability. Peptidomimetics, molecules that replicate the pharmacophoric features of peptides in non-peptidic scaffolds, offer a compelling solution to these challenges. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing receptor affinity and stability. This technical guide provides an in-depth exploration of (r)-1-Fmoc-piperidine-3-carboxylic acid , a chiral, non-natural amino acid, as a powerful tool for inducing specific secondary structures in peptide scaffolds. We will dissect the rationale behind its use, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and analyze its structural and functional impact on the resulting peptidomimetic.

The Imperative for Conformational Constraint in Drug Design

Native peptides often exist as a dynamic ensemble of conformers in solution, with only a fraction adopting the specific three-dimensional structure required for receptor binding.[1] This conformational flexibility comes at an entropic cost upon binding, which can reduce affinity.[2] Furthermore, the amide bonds of the peptide backbone are susceptible to cleavage by proteases. Peptidomimetics aim to overcome these limitations by introducing structural modifications that pre-organize the molecule into its bioactive shape and replace or shield susceptible bonds.[2][3]

The incorporation of rigid scaffolds is a proven strategy to achieve this pre-organization.[3] Cyclic structures, such as the piperidine ring, are particularly effective as they significantly limit the rotational freedom of the peptide backbone.[4] The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs, valued for its chemical stability, and its ability to modulate physicochemical properties like solubility and lipophilicity.[5] By incorporating a piperidine-based amino acid like (r)-piperidine-3-carboxylic acid, we can engineer specific turns and folds within a peptide sequence, effectively creating a stable and potent peptidomimetic.

This compound: A Profile

This compound, also known as (R)-Fmoc-nipecotic acid, is a synthetic building block designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] Its structure combines three key features:

-

The Piperidine Ring: A six-membered saturated heterocycle that acts as the core constraining element.

-

The (R)-Stereocenter: The specific chirality at the 3-position of the piperidine ring dictates the spatial orientation of the peptide chain as it enters and exits the cyclic constraint.

-

The Fmoc Protecting Group: A base-labile protecting group on the ring nitrogen, making it fully compatible with the orthogonal protection schemes of Fmoc-SPPS.[6]

Core Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₁NO₄ |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 193693-67-3 |

| Appearance | White to off-white solid |

| Primary Application | Fmoc solid-phase peptide synthesis |

(Data aggregated from supplier information)

Structural Impact: Engineering the β-Turn

The primary structural role of incorporating (r)-piperidine-3-carboxylic acid is to induce a β-turn. β-turns are secondary structure motifs where the polypeptide chain reverses its direction, a crucial feature for the folding of many biologically active peptides and proteins.[7] Mimetics that replicate these turns are a major focus of peptidomimetic research.[7][8]

NMR and X-ray crystallography studies of related piperidine-containing molecules have consistently shown that the six-membered ring preferentially adopts a stable chair conformation .[9][10] This rigid chair structure forces a sharp bend in the peptide backbone, effectively nucleating a β-turn. While direct structural data for peptides containing this specific (R)-isomer is limited in the public domain, studies on analogous cyclic amino acids, such as 3-aminoazetidine-3-carboxylic acid, have demonstrated their capacity as potent β-turn inducers.[11] The (R)-stereochemistry at the C3 position, combined with the fixed geometry of the piperidine chair, pre-organizes the entry and exit vectors of the peptide chain in a manner consistent with type I or type II β-turns.[7]

Synthetic Incorporation: A Step-by-Step Protocol

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-SPPS.[6] However, as a sterically hindered amino acid, special consideration must be given to the coupling step to ensure high efficiency and prevent deletion sequences.

Experimental Workflow for SPPS

Protocol: Optimized Coupling for a Sterically Hindered Residue

Objective: To achieve >99% coupling efficiency of this compound onto the resin-bound peptide chain.

Materials:

-

Peptide-resin with free N-terminal amine

-

This compound (4 eq.)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (8 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Methodology:

-

Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF) and thorough washing with DMF, ensure the peptide-resin is well-swollen in a reaction vessel.[6]

-

Pre-activation of the Amino Acid:

-

In a separate vessel, dissolve this compound, HATU, and DIPEA in DMF.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color. This step is critical as it forms the highly reactive HOBt-ester of the amino acid, which can overcome the steric barrier.[9]

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture for a minimum of 45-60 minutes at room temperature. For particularly difficult sequences, extending the coupling time to 2 hours or performing a double coupling may be necessary.[9]

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.

-

Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Causality Behind Choices:

-

Why HATU? Standard carbodiimide activators like DIC are often insufficient for sterically demanding couplings.[9] Aminium/uronium reagents like HATU are significantly more potent, forming highly reactive esters that drive the reaction to completion.[9]

-

Why Pre-activation? Allowing the formation of the active ester before adding it to the resin ensures that the most reactive species is immediately available for coupling, maximizing efficiency.

-

Why extended time? Steric hindrance slows down the reaction kinetics.[9] Providing adequate time is essential to achieve complete acylation of the N-terminal amine.

Case Study: Potential Application in Drug Development

While specific clinical candidates using this exact building block are not widely publicized, we can extrapolate its utility from related compounds. Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of Cathepsin K for the treatment of osteoporosis and as inducers of senescence in melanoma cells.[7][12]

Hypothetical Scenario: Targeting a Protein-Protein Interaction (PPI)

Consider a therapeutic target where a key binding interaction is mediated by a peptide ligand adopting a β-turn conformation.

-

Initial Lead: A linear peptide shows activity but has poor stability (t½ < 1 hour in serum).

-

Peptidomimetic Design: The central i+1 and i+2 residues, identified as being crucial for the turn, are replaced by a single (r)-piperidine-3-carboxylic acid moiety.

-

Synthesis and Evaluation: The new peptidomimetic is synthesized using the optimized SPPS protocol.

-

Expected Outcome:

-

Increased Potency: By locking the peptide into its bioactive β-turn conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity (lower IC₅₀ or Kᵢ value).

-

Enhanced Stability: The piperidine ring is not a substrate for common proteases. Replacing two natural amino acid residues with this scaffold removes two amide bonds from the backbone, significantly increasing the peptidomimetic's half-life in the presence of proteolytic enzymes.

-

Improved Solubility: The incorporation of a heterocyclic amine can, in some cases, enhance the aqueous solubility of a peptide sequence, a beneficial property for drug formulation.[13]

-

Data Comparison (Hypothetical)

| Compound | Sequence | IC₅₀ (nM) | Serum Half-life (hours) |

| Linear Peptide | Ac-Arg-Gly-Asp -Phe-NH₂ | 150 | < 1 |

| Peptidomimetic | Ac-Arg-(r-Pip)-Phe-NH₂ | 15 | > 24 |

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its rigid, chair-like conformation provides a reliable method for inducing β-turn secondary structures, a critical element in mimicking the bioactive conformation of many peptide ligands. By leveraging optimized SPPS protocols to overcome the challenges of its steric bulk, researchers can efficiently synthesize conformationally constrained peptidomimetics. The resulting molecules are poised to exhibit superior potency, enhanced proteolytic stability, and improved pharmacokinetic profiles, thereby accelerating the development of novel peptide-based therapeutics. Future work will likely focus on exploring the full range of turn types that can be stabilized by different stereoisomers and substitution patterns on the piperidine scaffold, further expanding the toolkit for rational drug design.

References

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (URL not available)

- Didierjean, C., Boussard, G., & Aubry, A. (2002). A pipecolic acid (Pip)-containing dipeptide, Boc-d-Ala-l-Pip-NHPr. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o394–o396. (URL not available)

- Abraham, R. J., & Medforth, C. J. (1989). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Magnetic Resonance in Chemistry, 27(8), 752-758. (URL not available)

- Szolnoki, A., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321. (URL not available)

- Vila-Perelló, M., & Muir, T. W. (2010). Biological applications of protein splicing. Cell, 143(2), 191-200. (URL not available)

- ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library. (URL not available)

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. (URL not available)

- Russo, L., et al. (2017). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Molecules, 22(12), 2167. (URL not available)

- Orlov, A. A., et al. (2018). Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction. The Journal of Organic Chemistry, 83(10), 5859–5868. (URL not available)

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. (URL not available)

- O'Neil, I. A., et al. (2001). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 66(21), 7118-7124. (URL not available)

- Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. (URL not available)

- Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences, 14(2), 111-123. (URL not available)

- Aubry, A., & Marraud, M. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83. (URL not available)

- Bogusky, M. J., et al. (1992). NMR and molecular modeling characterization of RGD containing peptides. International Journal of Peptide and Protein Research, 39(1), 63-76. (URL not available)

- Sigma-Aldrich. (n.d.). (R)-(-)-3-Piperidinecarboxylic acid 97%. (URL not available)

- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116645. (URL not available)

- Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. (URL not available)

- Nicholson, L. K., et al. (1987). Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A. Biochemistry, 26(21), 6621-6626. (URL not available)

- BenchChem. (n.d.). Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties. (URL not available)

- ResearchGate. (n.d.). The structures of piperidine-3-carboxylic acid (I) and tiagabine (II). (URL not available)

- Van Doren, S. R., & Bruton, M. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. (URL not available)

- Otaka, A., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2496. (URL not available)

- E-mail, S., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. (URL not available)

- Lee, H. Y., et al. (2015). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 13(22), 6296-6300. (URL not available)

- Kumar, S., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291. (URL not available)

- Juárez-Chairez, M. F., et al. (2024). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers in Sustainable Food Systems, 8. (URL not available)

- Song, L., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5727. (URL not available)

Sources

- 1. NMR and molecular modeling characterization of RGD containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]

- 8. Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

synthesis of (r)-1-Fmoc-piperidine-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of (R)-1-Fmoc-piperidine-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone structural motif in medicinal chemistry, forming the backbone of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is due to its ability to act as a conformationally constrained scaffold, which can present appended functional groups in well-defined three-dimensional orientations for optimal interaction with biological targets.[2][3] When chirality is introduced to the piperidine ring, the stereochemistry of its substituents often becomes critical for biological activity, potency, and selectivity.[1]

This compound is a highly valuable chiral building block, particularly in the fields of peptidomimetics and solid-phase peptide synthesis (SPPS).[2][4][5] The (R)-configuration at the 3-position provides a specific spatial arrangement, while the fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen is essential for modern SPPS. The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases like piperidine, allowing for an orthogonal protection strategy that is fundamental to the stepwise assembly of complex peptide chains.[6][7]